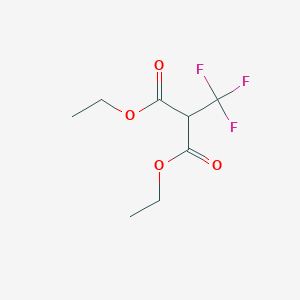
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a compound with the molecular formula C10H6ClINO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid consists of a quinoline ring with a hydroxy group and a carboxylic acid group . The presence of chlorine and iodine atoms in the structure contributes to its unique properties.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid include nucleophilic aromatic substitution reactions . For example, the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length can lead to the formation of this compound .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-amino-4-chloro-6-iodoquinoline", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium carbonate", "potassium permanganate", "sulfuric acid", "sodium hydroxide", "sodium nitrite", "copper(II) sulfate pentahydrate", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "sodium nitrite", "sodium borohydride", "acetic acid", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium nitrite", "3-hydroxyanthranilic acid" ], "Reaction": [ "2-amino-4-chloro-6-iodoquinoline is reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then treated with hydrochloric acid to form the corresponding chloride", "The chloride is then reacted with sodium carbonate and potassium permanganate to form the carboxylic acid", "The carboxylic acid is then treated with sulfuric acid to form the corresponding sulfonic acid", "The sulfonic acid is then reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then treated with copper(II) sulfate pentahydrate to form the corresponding copper complex", "The copper complex is then treated with sodium hydroxide and hydrochloric acid to form the corresponding chloride", "The chloride is then reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding amine", "The amine is then treated with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then reduced with sodium dithionite in the presence of sodium hydroxide to form the corresponding hydroxylamine", "The hydroxylamine is then treated with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then coupled with 3-hydroxyanthranilic acid to form the target compound, 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid" ] } | |
CAS RN |
1021913-07-4 |
Product Name |
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid |
Molecular Formula |
C10H5ClINO3 |
Molecular Weight |
349.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



